rac-4'-Methyl Ketoprofen-d3
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Overview
Description
rac-4’-Methyl Ketoprofen-d3 is a deuterated form of rac-4’-Methyl Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of rac-4’-Methyl Ketoprofen-d3 is C17H13D3O3, and it has a molecular weight of 271.33 .
Preparation Methods
The synthesis of rac-4’-Methyl Ketoprofen-d3 involves the incorporation of deuterium atoms into the molecular structure of rac-4’-Methyl Ketoprofen. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the commercially available rac-4’-Methyl Ketoprofen.
Purification: The final product is purified using chromatographic techniques to obtain rac-4’-Methyl Ketoprofen-d3 with high purity.
Industrial production methods for rac-4’-Methyl Ketoprofen-d3 are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of more efficient deuteration reagents and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
rac-4’-Methyl Ketoprofen-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Scientific Research Applications
rac-4’-Methyl Ketoprofen-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmacokinetics: The deuterated form is used in pharmacokinetic studies to track the metabolic pathways and distribution of the drug in biological systems.
Drug Development: It serves as a reference compound in the development of new NSAIDs and other therapeutic agents.
Mechanism of Action
The mechanism of action of rac-4’-Methyl Ketoprofen-d3 is similar to that of other NSAIDs. It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. The deuterium atoms in rac-4’-Methyl Ketoprofen-d3 may also influence the metabolic stability and pharmacokinetics of the compound .
Comparison with Similar Compounds
rac-4’-Methyl Ketoprofen-d3 can be compared with other similar compounds, such as:
Ketoprofen: The non-deuterated form of the compound, used as an NSAID.
Dexketoprofen: The R-enantiomer of ketoprofen, which has similar anti-inflammatory and analgesic properties.
Ibuprofen: Another widely used NSAID with a similar mechanism of action but different chemical structure.
Naproxen: An NSAID with a longer half-life and different pharmacokinetic profile compared to ketoprofen.
rac-4’-Methyl Ketoprofen-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and provide distinct advantages in scientific research and drug development.
Properties
CAS No. |
1346600-04-1 |
---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
271.33 |
IUPAC Name |
3,3,3-trideuterio-2-[3-(4-methylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/i2D3 |
InChI Key |
PXERNXYPPAUBJI-BMSJAHLVSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(C)C(=O)O |
Synonyms |
α-(Methyl-d3)-3-(4-methylbenzoyl)benzeneacetic Acid; |
Origin of Product |
United States |
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